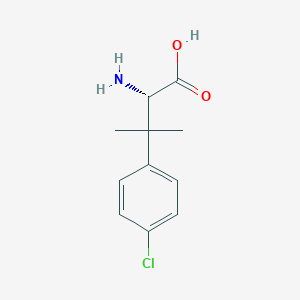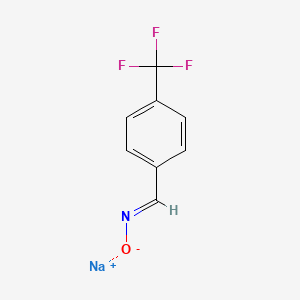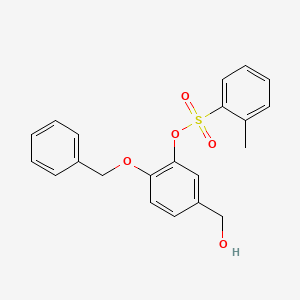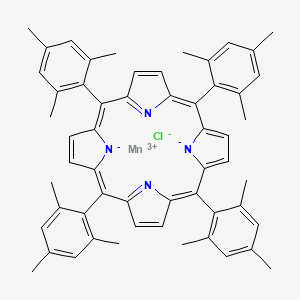
Lonafarnib metabolite A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lonafarnib metabolite A is a derivative of lonafarnib, a farnesyltransferase inhibitor. Lonafarnib is primarily used to treat Hutchinson-Gilford Progeria Syndrome and other progeroid laminopathies by inhibiting the farnesylation of proteins such as progerin . This compound is one of the oxidative metabolites formed during the metabolism of lonafarnib in the human body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lonafarnib metabolite A involves the oxidation of lonafarnib. This process is typically carried out using human liver microsomes, which contain cytochrome P450 enzymes responsible for the oxidative metabolism . The reaction conditions include incubation of lonafarnib with human liver microsomes under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound is not commonly practiced due to its nature as a metabolite rather than a primary therapeutic agent. the production of lonafarnib itself involves complex organic synthesis techniques, including multiple steps of chemical reactions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Lonafarnib metabolite A undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to the formation of this compound from lonafarnib.
Reduction: Potential reduction reactions can occur under specific conditions, although less common.
Substitution: Substitution reactions may occur depending on the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Human liver microsomes containing cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride under controlled conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major product formed from the oxidation of lonafarnib is this compound. Other minor oxidative metabolites include M1, M2, and M3 .
Aplicaciones Científicas De Investigación
Lonafarnib metabolite A has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and the role of cytochrome P450 enzymes in drug metabolism.
Biology: Investigating the biological effects of lonafarnib and its metabolites on cellular processes.
Industry: Developing improved farnesyltransferase inhibitors based on the metabolic profile of lonafarnib.
Mecanismo De Acción
Lonafarnib metabolite A exerts its effects by inhibiting farnesyltransferase, an enzyme responsible for the farnesylation of proteins such as progerin . By preventing farnesylation, this compound reduces the accumulation of progerin and other farnesylated proteins in the inner nuclear membrane, thereby improving cellular function and reducing symptoms of progeroid laminopathies .
Comparación Con Compuestos Similares
Similar Compounds
Tipifarnib: Another farnesyltransferase inhibitor used in oncology.
SCH 66336: A compound similar to lonafarnib with farnesyltransferase inhibitory activity.
Uniqueness
Lonafarnib metabolite A is unique due to its specific formation as a metabolite of lonafarnib and its role in the metabolic pathway of the drug. Unlike other farnesyltransferase inhibitors, lonafarnib and its metabolites have shown significant efficacy in treating progeroid laminopathies .
Propiedades
Número CAS |
817202-01-0 |
|---|---|
Fórmula molecular |
C27H31Br2ClN4O3 |
Peso molecular |
654.8 g/mol |
Nombre IUPAC |
4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]-2-hydroxypiperidine-1-carboxamide |
InChI |
InChI=1S/C27H31Br2ClN4O3/c28-19-11-18-2-1-17-12-20(30)13-21(29)24(17)25(26(18)32-14-19)16-4-6-33(7-5-16)22(35)9-15-3-8-34(27(31)37)23(36)10-15/h11-16,23,25,36H,1-10H2,(H2,31,37)/t15?,23?,25-/m1/s1 |
Clave InChI |
VBSBBUQCVIVHQU-HLWXRLHASA-N |
SMILES isomérico |
C1CN(CCC1[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N |
SMILES canónico |
C1CN(CCC1C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)






![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)




